Cytidine-d2

Description

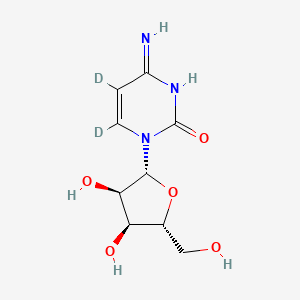

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O5 |

|---|---|

Molecular Weight |

245.23 g/mol |

IUPAC Name |

5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i1D,2D |

InChI Key |

UHDGCWIWMRVCDJ-SXFMXZDVSA-N |

Isomeric SMILES |

[2H]C1=C(N(C(=O)NC1=N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H] |

Canonical SMILES |

C1=CN(C(=O)NC1=N)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Applications of Cytidine D2 in Metabolic Flux Analysis

Tracing Carbon Metabolic Flux in Pyrimidine (B1678525) Biosynthesis Pathways

Impact of Gene Knockouts and Regulatory Modifications on Metabolic Flux

Transcriptional Regulator (e.g., PyrR, CcpA) Modulation

The study of transcriptional regulators like PyrR and CcpA is vital for understanding how cells control metabolic pathways. Cytidine-d2, or similar labeled nucleosides, can be employed to probe the activity and impact of these regulators on nucleotide metabolism and broader cellular processes. For instance, research has shown that modulating the transcriptional regulator PyrR in Bacillus subtilis can enhance pyrimidine metabolism and promote cytidine (B196190) synthesis nih.gov. Similarly, mutations in the transcriptional regulator CcpA have been observed to reprogram the central carbon-nitrogen metabolic network, redirecting metabolic flux towards pyrimidine nucleoside synthesis precursors and thus promoting cytidine accumulation nih.gov. By tracing the incorporation and fate of labeled cytidine, scientists can elucidate how these regulators influence the metabolic flux towards specific pathways, such as de novo pyrimidine synthesis nih.govresearchgate.net. This approach helps in understanding how genetic modifications affecting these regulators can be leveraged to optimize cellular production of desired metabolites.

Redirecting Carbon Flux in Microbial Cell Factories

Microbial cell factories are engineered organisms designed for the efficient production of valuable compounds. This compound can be used as a labeled precursor to map and quantify the flow of carbon through the metabolic pathways of these engineered microbes. This allows researchers to identify bottlenecks and opportunities for redirecting carbon flux towards the synthesis of target molecules, such as cytidine itself nih.govresearchgate.net. For example, studies investigating the production of cytidine in Escherichia coli have focused on attenuating competing pathways, such as acetic acid metabolism, to redirect carbon flux towards cytidine biosynthesis researchgate.netnih.gov. By using labeled substrates, researchers can gain quantitative insights into how effectively carbon is channeled into the desired product and how genetic or environmental modifications alter this flow sciepublish.comfrontiersin.org. This information is critical for metabolic engineering strategies aimed at maximizing the yield and efficiency of microbial production systems.

Stable Isotope Labeling Kinetics (SILK) for Quantifying Biosynthetic Rates

Stable Isotope Labeling Kinetics (SILK) is a powerful technique that utilizes stable isotopes to quantify the rates of synthesis and turnover of biomolecules, including proteins and lipids ucl.ac.uknih.gov. While specific studies detailing this compound within SILK are not extensively documented in the provided search results, the principle applies to labeled nucleosides. By feeding cells or organisms with this compound, researchers can track the incorporation of deuterium (B1214612) into newly synthesized nucleic acids and other metabolites over time. The kinetics of this incorporation directly reflect the rates of de novo synthesis and metabolic turnover. This method allows for the precise quantification of biosynthetic rates for various cellular components, providing a dynamic view of metabolic activity nih.govfrontiersin.org. For example, SILK has been used to measure the turnover of key proteins implicated in neurodegenerative diseases ucl.ac.uknih.gov. Applied to nucleoside metabolism, SILK could reveal the rates at which cytidine is synthesized, degraded, or incorporated into RNA and DNA, offering insights into cellular growth and regulation.

Multi-omics Integration for Comprehensive Metabolic Network Elucidation

The integration of multiple 'omics' datasets (genomics, transcriptomics, proteomics, metabolomics) provides a holistic understanding of cellular systems. Stable isotope labeling, including the use of compounds like this compound, plays a crucial role in generating quantitative metabolomic data that can be integrated with other omics layers nih.govoup.comgithub.combiorxiv.org. By tracing the isotopic label from this compound through metabolic pathways, researchers obtain quantitative flux data. This quantitative flux information, when combined with gene expression data (transcriptomics) and protein abundance data (proteomics), allows for a more comprehensive elucidation of metabolic networks nih.govoup.comgithub.combiorxiv.org. For instance, studies modulating transcriptional regulators like PyrR and CcpA have utilized multi-omics analyses, including transcriptomics and metabolomics, to understand the regulatory mechanisms affecting cytidine biosynthesis nih.gov. This integrated approach helps in building detailed models of metabolic networks, identifying key regulatory nodes, and understanding how different cellular components interact to determine metabolic phenotypes.

Structural and Dynamic Investigations of Nucleic Acids Using Cytidine D2

Elucidating DNA and RNA Conformations in Solution

Determining the three-dimensional structure of DNA and RNA in solution is crucial for understanding their biological roles. NMR spectroscopy is a primary method for this purpose, as it can characterize molecules in their native-like solution state. wikipedia.org However, the NMR spectra of nucleic acids can be exceedingly complex due to the high number of overlapping proton (¹H) signals.

The strategic incorporation of Cytidine-d2 helps to overcome this challenge. By replacing specific ¹H atoms with ²H, the corresponding signals are removed from the ¹H-NMR spectrum, a technique known as spectral simplification. This isotopic "editing" helps to resolve ambiguity and allows for the clear assignment of remaining proton resonances.

Furthermore, deuterium (B1214612) labeling is instrumental in accurately measuring internuclear distances through the Nuclear Overhauser Effect (NOE). The NOE is a phenomenon where the magnetization of a nucleus is affected by a neighboring nucleus, and its magnitude is highly dependent on the distance between them (proportional to 1/r⁶, where r is the distance). By selectively deuterating cytidine (B196190) residues, researchers can isolate specific NOE interactions between a proton on the labeled nucleotide and other nearby protons, leading to more precise distance restraints. These restraints are then used as input for computational algorithms to generate high-resolution models of DNA and RNA structures in solution. ru.nl

Analysis of Furanose Ring Dynamics in Nucleotides

The conformation of the furanose ring is typically described by a pseudorotation cycle. nih.gov Within this cycle, two low-energy conformational states are predominantly populated: C2'-endo and C3'-endo.

C3'-endo (North conformation): In this pucker, the C3' atom of the sugar ring is displaced on the same side as the nucleobase (C5') relative to the plane formed by the C1', C4', and O4' atoms. This conformation is characteristic of A-form DNA and RNA helices.

C2'-endo (South conformation): Here, the C2' atom is displaced on the same side as the nucleobase. This pucker is the hallmark of the canonical B-form DNA double helix. researchgate.net

The equilibrium between these two states is a critical feature of nucleic acid structure. Deuterium labeling of the sugar ring in cytidine provides a direct spectroscopic handle to observe and quantify the populations of the C2'-endo and C3'-endo states. ²H NMR can distinguish between these puckers because the orientation of the C-D bond, and thus the resulting NMR signal, is different in each state.

| Conformation | Description | Associated Helix Type |

|---|---|---|

| C3'-endo | C3' atom is displaced on the same side of the sugar plane as the base. | A-form (RNA, A-DNA) |

| C2'-endo | C2' atom is displaced on the same side of the sugar plane as the base. | B-form (B-DNA) |

Nucleic acids are not static molecules; the furanose ring rapidly interconverts between the C2'-endo and C3'-endo states. The rate of this "re-puckering" is fundamental to the dynamic nature of DNA and RNA, allowing them to adapt their shape for biological processes like protein binding and catalysis.

Solid-state ²H NMR studies on DNA oligonucleotides containing deuterated deoxycytidine have provided quantitative insights into these dynamics. By analyzing the NMR lineshapes at different temperatures, researchers can model the kinetics of the conformational exchange. For a [2''-²H]-2'-deoxycytidine incorporated into a DNA dodecamer, the interconversion between sugar puckering modes was characterized by a specific rate and energy barrier.

| Parameter | Value |

|---|---|

| Puckering Amplitude (q) | 0.4 Å |

| Diffusion Coefficient (D) | 9.9 x 10⁸ Hz |

| Barrier Height (U₀) | ~3.3 kcal/mol |

| Overall Puckering Rate | 0.7 x 10⁷ Hz |

These studies reveal a dynamic equilibrium where the sugar ring is constantly flipping between states, with an energy barrier of approximately 3.3 kcal/mol. The ability to measure these kinetic parameters is made possible by the sensitivity of deuterium NMR to the precise orientation and motion of the labeled C-D bond.

Studying Nucleic Acid-Protein Interactions and Complexes

Interactions between nucleic acids and proteins are fundamental to nearly all aspects of molecular biology, including DNA replication, transcription, and repair, as well as RNA processing and translation. fortislife.comthermofisher.com The formation of these complexes often involves conformational changes in both the protein and the nucleic acid. The structural flexibility of the nucleic acid, particularly the sugar pucker, plays a critical role in achieving specific recognition. mdpi.com

Incorporating this compound into specific sites within a DNA or RNA sequence allows researchers to probe the local environment and dynamics of the nucleotide before, during, and after protein binding. Changes in the ²H NMR signal can indicate a shift in the sugar pucker equilibrium or a restriction of local motion upon complex formation.

For example, hydrogen-deuterium exchange (HDX) coupled with mass spectrometry is a powerful technique for mapping interaction interfaces. nih.govnih.gov While this method typically monitors the exchange of amide protons on the protein, the underlying principle of using deuterium to report on changes in solvent accessibility and conformation can be extended. By using a deuterated nucleic acid, one could potentially monitor changes in the exchange rates of its own exchangeable protons (e.g., on the nucleobase) upon protein binding, providing complementary information about the interaction interface on the nucleic acid side. These studies help to build a complete picture of the molecular recognition events that govern gene regulation and other essential cellular processes.

Probing Nucleic Acid Cleavage Mechanisms

The cleavage of phosphodiester bonds in DNA and RNA is a central reaction in biology, carried out by a vast array of enzymes called nucleases. Understanding the precise chemical mechanism of this cleavage is essential for enzymology and drug design. One of the classic tools of mechanistic chemistry is the kinetic isotope effect (KIE). wikipedia.org

A KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org By placing a deuterium atom at a specific position in a cytidine nucleotide, researchers can probe the involvement of that position in the rate-determining step of a cleavage reaction.

If a C-H bond at the deuterated position is broken during the rate-limiting step, a large primary KIE is typically observed (kH/kD > 1). More commonly in nucleic acid chemistry, if the deuterated position is not directly involved in bond breaking but its environment changes (e.g., a change in hybridization from sp³ to sp²), a smaller secondary KIE may be observed.

For instance, if this compound were incorporated at the C2' position of a ribonucleotide, a secondary KIE on an RNA cleavage reaction could provide insight into the transition state structure. A change in the C2'-H bond's vibrational frequency as the 2'-hydroxyl group attacks the adjacent phosphate (B84403) would be reflected in the reaction rate. While studies often use solvent deuterium isotope effects (by running the reaction in D₂O) or heavy oxygen isotopes to probe the phosphoryl transfer step, site-specific deuterium labeling with this compound offers a complementary way to dissect the intricate motions and electronic changes that occur during the catalytic cleavage of nucleic acids. uberresearch.comnih.govnih.gov

Spectroscopic Methodologies Employing Cytidine D2

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The strategic incorporation of deuterium (B1214612) into cytidine (B196190) molecules significantly impacts NMR experiments, leading to simplified spectra, improved resolution, and the ability to probe specific molecular features.

The primary advantage of using deuterated compounds like Cytidine-d2 in ¹H NMR spectroscopy is the simplification of complex spectra. oup.comnih.gov Protons (¹H) have a nuclear spin of ½ and are NMR-active, leading to a multitude of signals and complex coupling patterns in proton-dense molecules like nucleosides. Deuterium (²H), with a nuclear spin of 1, has a much smaller gyromagnetic ratio and a different resonance frequency than protons. youtube.com Consequently, substituting protons with deuterons effectively removes their signals from the ¹H NMR spectrum, a technique often referred to as "masking" resonances. nih.gov This spectral simplification is crucial for analyzing large biomolecules such as oligonucleotides, where severe overlap of proton resonances can make unambiguous assignment and interpretation challenging. nih.govnih.gov By selectively replacing specific protons with deuterons in cytidine residues, researchers can isolate and analyze the signals of the remaining protons without interference, facilitating the assignment of considerably overlapped cross-peaks. nih.gov

In multidimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy), spectral overlap is a significant challenge, particularly for larger biomolecules. nih.govwikipedia.org The use of this compound and other deuterated nucleotides leads to a substantial improvement in spectral resolution. utoronto.ca Deuteration reduces the number of proton signals, thereby decreasing spectral crowding. nih.gov Furthermore, the replacement of protons with deuterons significantly reduces dipole-dipole induced relaxation, a primary relaxation mechanism for protons. nih.gov This leads to decreased transverse relaxation rates (longer T₂) of the remaining protons, resulting in narrower line widths and improved spectral resolution. nih.govnih.gov This enhancement is critical for extracting accurate quantitative data, such as inter-proton distances from NOESY spectra, which are essential for high-resolution structure determination. nih.gov

Quantitative NMR (qNMR) is a powerful analytical technique that relies on the direct proportionality between the NMR signal integral and the number of nuclei responsible for that signal. preprints.orgemerypharma.com In qNMR, an internal standard of known concentration and purity is crucial for accurate quantification. researchgate.netfujifilm.com Deuterated compounds, including this compound, can serve as internal standards in certain applications. More broadly, the principles of isotopic labeling are central to metabolite profiling and isotopomer analysis using NMR. utsouthwestern.edu By introducing stable isotopes like deuterium or ¹³C into metabolic pathways, researchers can trace the flow of atoms through various reactions. utsouthwestern.edu The resulting isotopomers (molecules that differ only in their isotopic composition) can be distinguished and quantified by NMR, providing detailed information about metabolic fluxes and pathway activities. utsouthwestern.edu For example, the analysis of deuterium labeling patterns in metabolites can reveal the contributions of different substrates to their synthesis.

Solid-state deuterium (²H) NMR spectroscopy is a highly effective technique for investigating the structure and dynamics of molecules in the solid state. wikipedia.org Due to its quadrupolar nucleus (spin I=1), the ²H NMR lineshape is highly sensitive to the orientation and motion of the C-D bond vector relative to the external magnetic field. wikipedia.org This makes it an excellent probe for studying molecular dynamics over a wide range of timescales. acs.org By incorporating this compound into solid samples, such as hydrated crystals or membrane-associated complexes, researchers can study the local dynamics of the cytidine moiety. nih.govnih.gov Analysis of the ²H NMR spectra as a function of temperature can provide quantitative information about the rates and amplitudes of molecular motions, such as ring puckering, glycosidic bond rotation, and librational motions within the crystal lattice. acs.org This technique is particularly valuable for understanding the influence of hydration on the dynamics of biomolecules. nih.govnih.gov

Mass Spectrometry (MS) Applications

In mass spectrometry, deuterated compounds like this compound are invaluable as internal standards for quantitative analysis. clearsynth.com The core principle relies on the chemical similarity but mass difference between the analyte and its deuterated counterpart. texilajournal.com

When this compound is used as an internal standard for the quantification of natural cytidine, it is added in a known amount to the sample at the beginning of the analytical process. texilajournal.com Because the deuterated standard is chemically almost identical to the analyte, it experiences similar ionization efficiency and is subject to the same matrix effects and variations during sample preparation and analysis. clearsynth.comtexilajournal.com However, due to the mass difference, the analyte and the internal standard are detected as distinct ions in the mass spectrometer.

By measuring the ratio of the signal intensity of the analyte to that of the deuterated internal standard, precise and accurate quantification can be achieved. wisdomlib.org This method, known as isotope dilution mass spectrometry, effectively corrects for sample loss during preparation and instrumental variability, leading to highly reliable and reproducible results. texilajournal.com This approach is widely used in various fields, including pharmaceutical analysis, clinical diagnostics, and metabolic research, to accurately measure the concentration of specific compounds in complex biological matrices. clearsynth.comtexilajournal.com

Table of Research Findings:

| Spectroscopic Method | Application of this compound | Key Findings and Advantages | Relevant Citations |

|---|---|---|---|

| NMR Spectroscopy | Simplification of ¹H NMR Spectra | Removes proton signals, reduces spectral crowding, and simplifies complex coupling patterns, enabling easier analysis of large biomolecules. | oup.comnih.govnih.govnih.gov |

| NMR Spectroscopy | Enhanced Resolution in Multidimensional NMR | Reduces dipole-dipole relaxation, leading to narrower line widths and improved resolution in experiments like NOESY and COSY. | nih.govutoronto.canih.gov |

| NMR Spectroscopy | Elucidation of Oligonucleotide Structure | Allows for unambiguous assignment of NOEs, providing crucial distance restraints for determining the 3D structure of DNA and RNA. | oup.comnih.govnih.govnih.gov |

| NMR Spectroscopy | Quantitative NMR (qNMR) and Isotopomer Analysis | Serves as a tool in isotopic labeling studies to trace metabolic pathways and quantify metabolite concentrations and fluxes. | preprints.orgresearchgate.netfujifilm.comutsouthwestern.edu |

| NMR Spectroscopy | Solid-State ²H NMR | Probes molecular dynamics and orientation in solid samples by analyzing the deuterium NMR lineshape, which is sensitive to motion. | wikipedia.orgacs.orgnih.govnih.govacs.org |

| Mass Spectrometry | Internal Standard for Quantitative Analysis | Improves accuracy and precision by correcting for matrix effects and analytical variability through isotope dilution mass spectrometry. | clearsynth.comtexilajournal.comwisdomlib.org |

Quantification of Cytidine and its Metabolites via LC-MS/GC-MS

This compound is frequently utilized as an internal standard for the precise quantification of cytidine and its related metabolites in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). glpbio.com This approach, known as the stable isotope dilution method, is considered a gold standard for quantitative analysis due to its high accuracy and precision. mdpi.comnih.gov

The methodology involves adding a known quantity of this compound to a sample before processing. The deuterated standard co-elutes with the endogenous, unlabeled cytidine during the chromatographic separation but is distinguished by the mass spectrometer based on its higher mass-to-charge ratio (m/z). glpbio.commdpi.com Because the internal standard experiences the same sample preparation and analytical variations as the target analyte, it effectively normalizes for any loss during extraction or fluctuations in instrument response. nih.gov This allows for highly reliable quantification even at very low concentrations in complex matrices like plasma, cell lysates, or tissue extracts. mdpi.comnih.gov Modern LC-MS/MS methods can achieve femtomole-level sensitivity, making this technique essential for detailed metabolic studies. nih.gov

Table 1: Mass Spectrometric Properties of Cytidine and this compound

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Typical [M+H]⁺ m/z |

|---|---|---|---|---|

| Cytidine | C₉H₁₃N₃O₅ | 243.22 | 243.0859 | 244.0931 |

This table displays the key mass differences used to distinguish Cytidine from its deuterated internal standard in MS-based quantification.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Nucleic Acid Dynamics

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is an increasingly powerful technique for investigating the structure, dynamics, and interactions of biomolecules, including nucleic acids like DNA and RNA. anr.frbiorxiv.orgnih.gov The method measures the rate at which labile hydrogen atoms (e.g., on nucleobases) exchange with deuterium when the molecule is exposed to a deuterated solvent, such as deuterium oxide (D₂O). nih.gov The rate of this exchange is highly dependent on the local structural environment; hydrogens involved in stable hydrogen bonds (like in base pairing) or that are shielded from the solvent will exchange much more slowly than those in flexible, solvent-exposed regions. biorxiv.orgnih.gov While D₂O is the primary reagent, deuterated standards like this compound are instrumental in calibrating and interpreting the resulting mass spectra.

HDX-MS provides valuable insights into the higher-order structure and conformational dynamics of nucleic acids. chemrxiv.org By monitoring the deuterium uptake over time, researchers can map regions of stable secondary structure versus unstructured or dynamic regions. biorxiv.org For example, the imino and amino protons of cytidine involved in a Watson-Crick base pair with guanosine (B1672433) in a DNA duplex are protected from the solvent and will exhibit a slow exchange rate. biorxiv.org In contrast, cytidines located in a flexible single-stranded loop would show rapid deuterium incorporation.

This technique is sensitive enough to distinguish between different nucleic acid topologies, such as duplex DNA, triplex DNA, and various G-quadruplex conformations. chemrxiv.orgchemrxiv.org Each structure presents a unique pattern of protection from deuterium exchange, offering a detailed fingerprint of its solution-phase conformation. chemrxiv.org

Table 2: Representative Deuterium Uptake in Different Nucleic Acid Structural Contexts

| Structural Context of Cytidine | Solvent Accessibility | Hydrogen Bonding | Expected HDX Rate |

|---|---|---|---|

| Double-stranded DNA (dsDNA) | Low | Paired with Guanosine | Slow |

| Single-stranded loop | High | Unpaired | Fast |

| G-quadruplex flank | Moderate | Partially shielded | Intermediate |

This table illustrates how the structural environment of a cytidine residue influences its rate of deuterium exchange in an HDX-MS experiment.

HDX-MS is a potent tool for mapping the interfaces of nucleic acid-protein complexes and elucidating the conformational changes that occur upon binding. springernature.comnih.govresearchgate.net When a protein binds to a DNA or RNA molecule, the regions at the binding interface become occluded from the solvent. nih.gov

By comparing the deuterium exchange rates of the nucleic acid in its free state versus its protein-bound state, researchers can identify specific nucleotides that are shielded by the protein interaction. nih.govwhiterose.ac.uk A significant reduction in deuterium uptake for specific cytidine residues (and other nucleotides) upon protein binding indicates their direct involvement in the interaction interface. nih.govresearchgate.net This provides a dynamic map of the binding site at the nucleotide level, complementing structural data from other techniques. nih.gov

Table 3: Hypothetical HDX-MS Data for a Cytidine-Containing Oligonucleotide Upon Protein Binding

| Peptide/Fragment (from Nucleic Acid) | Deuterium Uptake (Free State) | Deuterium Uptake (Protein-Bound State) | Change in Uptake | Interpretation |

|---|---|---|---|---|

| Fragment 1 (bases 1-5) | 65% | 64% | -1% | Not involved in binding |

| Fragment 2 (bases 6-12, contains Cytidine) | 72% | 25% | -47% | Directly involved in binding interface |

This table provides a simplified example of how HDX-MS data can pinpoint the specific region of a nucleic acid that interacts with a binding partner.

Enzymatic Reaction Mechanism Elucidation with Cytidine D2

Investigating Cytidine (B196190) Deaminase Activity and Catalytic Mechanisms

Cytidine deaminase is a key enzyme that catalyzes the hydrolytic deamination of cytidine to uridine (B1682114). The use of deuterated substrates like Cytidine-d2 has been instrumental in unraveling the intricate details of its catalytic process.

Role of Active-Site Residues in Deamination

Studies employing deuterated cytidine analogs have helped identify and characterize the roles of specific amino acid residues within the active site of cytidine deaminase. These residues are crucial for substrate binding, orientation, and catalysis. For instance, residues like Asp128 and His129 in E. coli cytidine deaminase have been implicated in the catalytic mechanism, potentially acting as general acid or base catalysts or facilitating water activation. Deuteration can subtly alter the electronic environment or bond strengths, providing insights into how these residues interact with the substrate during the rate-limiting steps of deamination. By observing changes in reaction rates or intermediate stability when using this compound compared to non-deuterated cytidine, researchers can infer the involvement of specific bonds in the transition state.

Proton Transfer Mechanisms in Enzyme Catalysis

Enzyme-catalyzed reactions often involve intricate proton transfer steps. The deamination of cytidine is understood to proceed via a mechanism involving nucleophilic attack by a water molecule, activated by a general base catalyst, followed by proton transfer events. This compound is particularly useful for investigating these proton transfer steps. Deuterium (B1214612), being heavier than protium (B1232500), exhibits a slower rate of transfer in enzymatic reactions if the C-H or O-H bond cleavage is involved in the rate-determining step. This difference in transfer rates, quantified by the kinetic isotope effect, can reveal whether proton abstraction or donation from specific sites on the substrate or enzyme is critical for catalysis. For example, if a proton is removed from the C6 position of cytidine during deamination, using this compound with deuterium at this position would likely show a significant KIE, indicating its involvement in the rate-limiting step.

Kinetic Isotope Effect (KIE) Studies using Deuterated Substrates

Kinetic Isotope Effect (KIE) studies are a cornerstone in elucidating enzyme mechanisms, and this compound is an ideal substrate for such investigations. KIE is defined as the ratio of the reaction rate of a substrate containing a lighter isotope to that of a substrate containing a heavier isotope (e.g., kH/kD). A significant KIE (greater than 1) for a deuterated substrate like this compound suggests that the cleavage of the C-D bond (or other deuterated bond) is involved in the rate-determining step of the reaction. For cytidine deaminase, KIE studies using this compound labeled at various positions can pinpoint which bond cleavages are critical. For instance, if this compound deuterated at the C6 position shows a substantial KIE, it strongly suggests that the C6-H bond is broken during the rate-limiting step of the deamination process. Such studies have provided direct evidence for the proposed mechanisms involving covalent intermediates or direct proton abstraction.

Table 1: Illustrative KIE Values and Mechanistic Implications

| Deuteration Position | Hypothetical KIE (kH/kD) | Mechanistic Implication |

| C6 Position | 2.0 - 4.0 | C6-H bond cleavage is involved in the rate-limiting step. |

| C5 Position | < 1.5 | C5-H bond cleavage is not rate-limiting or not involved in the transition state. |

| Ribose 2'-OH | 1.5 - 3.0 | Proton transfer from the 2'-hydroxyl group is involved in the rate-limiting step. |

| Ribose 2'-OD | 1.5 - 3.0 | Similar to 2'-OH, indicating proton/deuteron transfer is critical. |

Note: Hypothetical KIE values are illustrative and depend on specific enzyme variants and experimental conditions.

Substrate Specificity and Enzyme Engineering Applications

This compound can also contribute to understanding substrate specificity and guide enzyme engineering efforts. By comparing the catalytic efficiency (kcat/Km) of this compound versus non-deuterated cytidine, researchers can assess if the deuteration itself influences substrate binding or turnover. While typically the effects are minimal for KIE studies, significant differences might point to subtle structural or electronic effects of deuterium that could be exploited. In enzyme engineering, understanding the precise catalytic steps elucidated by KIE studies using this compound allows for targeted mutagenesis. For example, if a specific residue is found to be critical for proton transfer, it can be modified to alter the enzyme's activity, specificity, or even its reaction pathway, potentially leading to novel biocatalysts.

Studies of Other Cytidine-Interacting Enzymes (e.g., CTP Synthetase, Uridine-Cytidine Kinase)

While the primary focus for this compound has been on enzymes like cytidine deaminase, the principles of using deuterated nucleosides extend to other enzymes involved in nucleoside metabolism. For instance, CTP synthetase, which converts UTP to CTP, and uridine-cytidine kinase, which phosphorylates cytidine and uridine, are crucial enzymes in nucleotide biosynthesis and salvage pathways. Although specific studies using this compound for these enzymes might be less prevalent in the literature compared to cytidine deaminase, the methodology is applicable. Deuterated cytidine analogs could be employed to investigate the stereochemistry of phosphorylation by uridine-cytidine kinase or to probe the mechanism of glutamine-dependent amination catalyzed by CTP synthetase, particularly if C-H bond activation or proton transfers are suspected to be rate-limiting steps in their respective catalytic cycles. The insights gained from this compound studies on cytidine deaminase provide a framework for designing similar experiments for these related enzymes.

Compound List:

Cytidine

this compound

Uridine

Uridine Triphosphate (UTP)

Cytidine Triphosphate (CTP)

Future Directions and Advanced Research Frontiers

Development of Novel Site-Specific Deuteration Strategies

The precise placement of deuterium (B1214612) atoms within a molecule is critical for its application as a tracer or for studying kinetic isotope effects. The development of novel, efficient, and highly specific deuteration strategies for nucleosides like cytidine (B196190) is a key area of ongoing research.

Current and emerging strategies can be broadly categorized into chemical synthesis and enzymatic methods.

Chemical Synthesis: Innovations in chemical synthesis offer precise control over the deuteration site. One notable method is the stereospecific reduction of 3'-keto nucleosides using deuterated reducing agents like sodium triacetoxyborodeuteride. This approach allows for the high-yield synthesis of 3'-deuterated pyrimidine (B1678525) nucleosides, which can then be incorporated into DNA oligonucleotides. hi.isnih.govsemanticscholar.org Another promising strategy involves using deuterated dimethyl sulfoxide (DMSO-d6) as a deuterium donor, which has been shown to be effective for the stereoselective deuteration of certain organic molecules. nih.gov

Enzymatic Synthesis: Biocatalytic methods are gaining traction due to their high specificity and mild reaction conditions. Researchers have developed enzymatic "one-pot" reactions to produce nucleoside triphosphates (NTPs) with deuterium incorporated at specific positions on the ribose ring. nih.govscienceopen.com This method starts with a specifically deuterated sugar, like D-ribose, and utilizes a series of enzymes to build the final deuterated nucleotide. scienceopen.comnih.gov This chemoenzymatic approach is highly efficient and can produce the large quantities of deuterated NTPs needed for applications like NMR spectroscopy. nih.govscienceopen.com

These advanced strategies are pivotal for creating a diverse toolkit of deuterated nucleosides, including various isotopomers of Cytidine-d2, enabling more sophisticated and targeted biological investigations.

| Deuteration Strategy | Description | Key Reagents/Components | Example Application |

| Stereospecific Reduction | Chemical reduction of a keto-group to introduce deuterium at a specific chiral center. | 3'-keto nucleosides, Sodium triacetoxyborodeuteride | Synthesis of 3'-deuterated pyrimidine nucleosides for DNA studies. hi.isnih.gov |

| Deuterium Donor Solvents | Use of deuterated solvents that can act as a source of deuterium atoms in the presence of a catalyst. | DMSO-d6, NaOH (catalyst) | Stereoselective deuteration of molecules adjacent to sulfinyl groups. nih.gov |

| Enzymatic Synthesis | Multi-enzyme "one-pot" reactions to build nucleotides from specifically deuterated precursors. | Deuterated D-ribose, various kinases and synthetases | Production of ribose-deuterated NTPs for RNA structural biology. scienceopen.com |

Integration of this compound Tracing with Live-Cell Imaging Techniques

Visualizing the metabolic fate of molecules within living cells provides invaluable insight into dynamic biological processes. The integration of this compound tracing with advanced live-cell imaging techniques is a burgeoning field with the potential to track RNA and DNA synthesis, turnover, and localization in real-time.

The principle is based on metabolic labeling, where cells are supplied with this compound, which they then incorporate into their nucleic acids through salvage or de novo synthesis pathways. While fluorescently labeled cytidine analogues have successfully been used for live-cell RNA imaging, these large fluorescent tags can sometimes perturb normal cellular processes. nih.govacs.orgnih.govprinceton.edubiorxiv.org Deuterium, being a stable isotope with minimal electronic perturbation, offers a less invasive labeling strategy.

Several advanced imaging modalities are capable of detecting the unique vibrational signature of the carbon-deuterium (C-D) bond or the mass change associated with deuterium incorporation:

Raman Microscopy: Techniques like Stimulated Raman Scattering (SRS) microscopy can visualize the distribution of C-D bonds within a cell without the need for fluorescent labels. nih.govresearchgate.net This allows for highly specific, real-time imaging of where and when this compound is incorporated into macromolecules like DNA and RNA. nih.gov

Multi-isotope Imaging Mass Spectrometry (MIMS): MIMS is a high-resolution ion microscopy technique that can detect and quantify the incorporation of stable isotopes into cellular structures with nanoscale resolution. nih.govnih.govharvard.eduresearchgate.net Studies using deuterated water have already demonstrated the ability of MIMS to visualize newly synthesized DNA in the nucleus of dividing cells, providing a strong proof-of-concept for tracing deuterated nucleosides like this compound. nih.gov

The combination of this compound labeling with these imaging platforms will enable researchers to directly observe nucleic acid dynamics in response to various stimuli, developmental cues, or disease states, offering a window into the spatiotemporal regulation of genetic information.

Computational Modeling and Simulation of Deuterium Isotope Effects in Biological Systems

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. Computational modeling and simulation are indispensable tools for predicting and interpreting these isotope effects, providing deep mechanistic insights into enzyme-catalyzed reactions and the stability of biological macromolecules.

Advanced computational approaches, such as those combining quantum mechanics and molecular mechanics (QM/MM), are used to model complex biological systems. nih.gov These methods can accurately simulate the transition states of enzymatic reactions and calculate the expected KIEs. nih.govsemanticscholar.orgrsc.org

Density Functional Theory (DFT) and Molecular Dynamics (MD): These are powerful computational tools used to study deuterium isotope effects. researchgate.netmdpi.com DFT calculations can be used to model the electronic structure of molecules and predict how deuteration affects bond vibrations and stability. mdpi.comaip.orgresearchgate.net MD simulations can then model the dynamic behavior of these molecules over time, revealing how isotope effects influence the conformational landscape and interactions of complex systems like DNA and RNA.

By simulating the behavior of this compound within DNA, RNA, or enzyme active sites, researchers can gain a fundamental understanding of how subtle changes in mass can impact hydrogen bonding, base-pairing stability, and the rates of enzymatic processes like DNA replication and repair. These computational insights are crucial for designing experiments and for interpreting the results of in vivo tracing studies.

Expanding Applications in Systems Biology and Synthetic Biology

The unique properties of this compound make it a valuable tool for the emerging fields of systems biology and synthetic biology, which aim to understand and engineer complex biological networks.

Systems Biology: A key goal of systems biology is to quantify the flow of molecules through metabolic pathways, a practice known as metabolic flux analysis. nih.govresearchgate.net this compound can be used as a stable isotope tracer to map the flux of cytidine through nucleotide synthesis and salvage pathways. By tracking the incorporation of deuterium into the cellular nucleoside and nucleotide pools using techniques like mass spectrometry or NMR, researchers can build quantitative models of cellular metabolism. nih.gov This approach can reveal how metabolic networks are rewired in diseases like cancer or in response to drug treatments.

Synthetic Biology: This field involves the design and construction of new biological parts, devices, and systems. The stability and longevity of synthetic messenger RNA (mRNA) are critical for its use in therapeutics and vaccines. Recent studies have shown that incorporating cytidine into the poly(A) tail of synthetic mRNA can significantly enhance its stability and prolong protein production. nih.govresearchgate.netresearchgate.net The introduction of this compound into these synthetic constructs could offer a novel strategy for further fine-tuning their properties. The kinetic isotope effect associated with deuteration could potentially slow down enzymatic degradation, thereby increasing the half-life and therapeutic efficacy of the synthetic mRNA. nih.govresearchgate.netbroadinstitute.org This would allow for more robust and predictable performance of engineered gene circuits and RNA-based therapies.

As these fields continue to advance, the precise control and tracking afforded by deuterated building blocks like this compound will become increasingly essential for the rational design and analysis of complex biological systems.

Q & A

Q. How can researchers ensure reproducibility when publishing this compound-based studies, given its niche applications?

- Methodological Answer : Adhere to the ARRIVE 2.0 guidelines for experimental detail. Publish raw spectral data (NMR, MS) in open repositories (e.g., MetaboLights). Disclose vendor lot numbers and storage conditions. Collaborate with third-party labs for independent validation. Use electronic lab notebooks (ELNs) for real-time protocol tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.